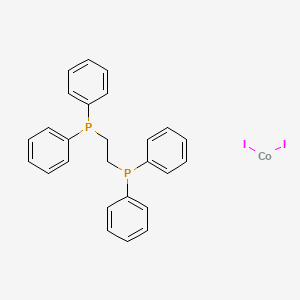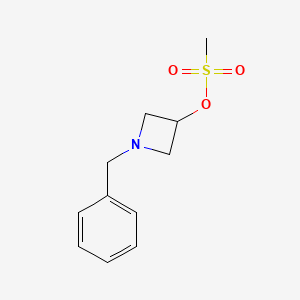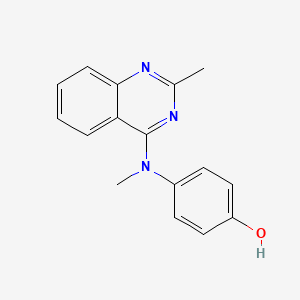
Diiodobis(diphenylphosphino)ethan-Cobalt(II)
Übersicht
Beschreibung
Diiodo(bis(diphenylphosphino)ethane)cobalt(II) is an organometallic compound with the chemical formula CoI₂(P(C₆H₅)₂C₂H₄P(C₆H₅)₂). It is a cobalt complex featuring two diphenylphosphinoethane ligands and two iodine atoms. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Diiodo(bis(diphenylphosphino)ethane)cobalt(II) has several scientific research applications, including:
Catalysis: It is widely used as a catalyst in organic synthesis for various coupling and cyclization reactions.
Electrocatalysis: It has been explored as an electrocatalyst for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER) in both basic and acidic media.
Nanocomposite Precursors:
Wirkmechanismus
Target of Action
Diiodo(bis(diphenylphosphino)ethane)cobalt(II) is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, specifically thiols and aryl or heteroaryl iodides .
Mode of Action
This compound facilitates the coupling of thiols with aryl and heteroaryl iodides to produce sulfides . It also catalyzes the cyclization of 2-iodobenzoates with aldehydes to produce phthalides (isobenzofuranones) .
Biochemical Pathways
It’s known that the compound plays a crucial role in the formation of aryl sulfides and phthalides . These products are important in various biochemical processes and have applications in pharmaceuticals and materials science.
Result of Action
The result of Diiodo(bis(diphenylphosphino)ethane)cobalt(II)'s action is the formation of new compounds through the coupling of thiols with aryl and heteroaryl iodides to give sulfides , and the cyclization of 2-iodobenzoates with aldehydes to give phthalides .
Biochemische Analyse
Biochemical Properties
Diiodo(bis(diphenylphosphino)ethane)cobalt(II) is known to catalyze the mild coupling of thiols with aryl and heteroaryl iodides to give sulfides . It also catalyzes the cyclization of 2-iodobenzoates with aldehydes to give phthalides (isobenzofuranones)
Molecular Mechanism
It is known to exert its effects at the molecular level through its catalytic activity in certain chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diiodo(bis(diphenylphosphino)ethane)cobalt(II) can be synthesized through the reaction of cobalt(II) iodide with bis(diphenylphosphino)ethane in a suitable solvent. The reaction typically involves mixing the reactants in a solvent such as dichloromethane or toluene under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for diiodo(bis(diphenylphosphino)ethane)cobalt(II) are not widely documented, the synthesis generally follows the laboratory preparation methods with scaling adjustments. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Diiodo(bis(diphenylphosphino)ethane)cobalt(II) undergoes various types of chemical reactions, including:
Reductive Coupling Reactions: It acts as a catalyst in the reductive coupling of aryl halides with thiophenols and alkanethiols.
Cyclization Reactions: It catalyzes the cyclization of 2-iodobenzoates with aldehydes to form phthalides (isobenzofuranones).
Reductive [3 + 2] Cycloaddition Reactions: It is involved in the reductive [3 + 2] cycloaddition reactions.
Aryl-Sulfur Bond Formation: It facilitates the formation of aryl-sulfur bonds.
Common Reagents and Conditions
Common reagents used in reactions with diiodo(bis(diphenylphosphino)ethane)cobalt(II) include aryl halides, thiophenols, alkanethiols, and aldehydes. The reactions are typically carried out under mild conditions using 1-2 mol% of the cobalt complex as a catalyst .
Major Products
The major products formed from these reactions include aryl sulfides, phthalides, and various cycloaddition products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorobis(triphenylphosphine)cobalt(II): Another cobalt complex with similar catalytic properties.
Dicarbonylcyclopentadienyl cobalt(I): Known for its use in organic synthesis and catalysis.
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II): A ruthenium complex with comparable catalytic applications.
Uniqueness
Diiodo(bis(diphenylphosphino)ethane)cobalt(II) is unique due to its specific ligand environment, which provides distinct catalytic properties and reactivity patterns compared to other cobalt complexes. Its ability to catalyze a wide range of reactions under mild conditions makes it a valuable compound in synthetic chemistry .
Eigenschaften
IUPAC Name |
diiodocobalt;2-diphenylphosphanylethyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2.Co.2HI/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;;2*1H/q;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTZQBPRANWICZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Co](I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24CoI2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457138 | |
| Record name | Diiodo(bis(diphenylphosphino)ethane)cobalt(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34775-39-8 | |
| Record name | Diiodo(bis(diphenylphosphino)ethane)cobalt(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol](/img/structure/B1625070.png)









![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(3-trifluoromethylphenyl)amine](/img/structure/B1625084.png)
![5-Ethylbenzo[d][1,3]dioxole](/img/structure/B1625085.png)

